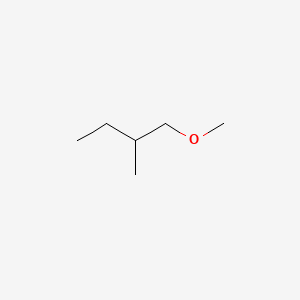

1-Methoxy-2-methylbutane

描述

属性

CAS 编号 |

62016-48-2 |

|---|---|

分子式 |

C6H14O |

分子量 |

102.17 g/mol |

IUPAC 名称 |

1-methoxy-2-methylbutane |

InChI |

InChI=1S/C6H14O/c1-4-6(2)5-7-3/h6H,4-5H2,1-3H3 |

InChI 键 |

XGLHRCWEOMNVKS-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)COC |

产品来源 |

United States |

Sophisticated Synthetic Methodologies for 1 Methoxy 2 Methylbutane and Its Analogues

Development of Novel Synthetic Pathways

Beyond the refinement of classical methods, research is actively exploring novel synthetic routes to ethers, with a strong emphasis on biocatalysis and green chemistry principles. These modern approaches aim to provide more sustainable and efficient methods for producing compounds like 1-methoxy-2-methylbutane.

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. ucl.ac.uk Enzymes, due to their inherent chirality, are particularly well-suited for the synthesis of enantiomerically enriched compounds. cabidigitallibrary.org For the synthesis of chiral this compound, enzymatic approaches could be employed for kinetic resolution or asymmetric synthesis.

One potential biocatalytic route is the enzymatic kinetic resolution of racemic 2-methyl-1-butanol (B89646). Lipases are commonly used for this purpose, selectively acylating one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomerically pure alcohol. encyclopedia.pubmdpi.com This pure alcohol can then be converted to the corresponding enantiomer of this compound using a method like the Williamson ether synthesis, which preserves the stereochemistry.

Alternatively, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of a prochiral ketone, such as 2-methylbutanal, to produce a single enantiomer of 2-methyl-1-butanol. tandfonline.com This enzymatic reduction provides a direct route to the chiral precursor needed for the synthesis of enantiopure this compound.

The development of biocatalytic cascades, where multiple enzymatic steps are combined in a one-pot reaction, represents a significant advancement in green chemistry. ucl.ac.uk For example, a cascade involving an ene-reductase and a transaminase has been developed for the synthesis of chiral amino alcohols. ucl.ac.uk Similar multi-enzyme systems could potentially be designed for the synthesis of chiral ethers.

Table 4: Potential Biocatalytic Strategies for Enantiopure this compound Precursors

| Enzyme Class | Strategy | Substrate | Product |

| Lipase | Kinetic Resolution | Racemic 2-methyl-1-butanol | Enantiopure 2-methyl-1-butanol (and its ester) encyclopedia.pubmdpi.com |

| Ketoreductase (KRED) | Asymmetric Reduction | 2-Methylbutanal | Enantiopure 2-methyl-1-butanol tandfonline.com |

| Transaminase | Asymmetric Amination | Methoxyacetone | (S)-1-methoxy-2-aminopropane google.com |

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.orgopcw.org These principles are increasingly being applied to the synthesis of ethers.

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions, such as hydroalkoxylation, are generally more atom-economical than stoichiometric reactions like the Williamson ether synthesis, which generates salt byproducts. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. skpharmteco.com For ether synthesis, traditional solvents like diethyl ether and THF have been scrutinized due to safety concerns and environmental impact. whiterose.ac.uk Greener alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are often derived from biomass and have more favorable properties. acs.orgmerckmillipore.com Water is also being explored as a solvent for some reactions. kahedu.edu.in

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources rather than petrochemicals. kahedu.edu.in 2-Methyl-1-butanol, a precursor to this compound, can be produced from fermentation processes, making it a bio-based feedstock.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. acs.org As discussed, the development of catalytic alkoxylation and C-H activation methods are prime examples of this principle in action.

Design for Degradation: Creating products that will break down into innocuous substances at the end of their use. While not directly related to the synthesis itself, the biodegradability of the final ether product is a consideration.

The synthesis of solvents themselves is also under scrutiny from a green chemistry perspective. For example, glycerol (B35011), a byproduct of biodiesel production, is being investigated as a feedstock for the synthesis of a new family of green solvents, including alkyl glycerol ethers. rsc.org

Table 5: Application of Green Chemistry Principles to Ether Synthesis

| Green Chemistry Principle | Application in Ether Synthesis | Example |

| Atom Economy | Use of catalytic addition reactions over substitution reactions. | Catalytic hydroalkoxylation of alkenes. acs.org |

| Safer Solvents | Replacement of hazardous solvents like THF and DMF. | Use of 2-MeTHF, CPME, or water. acs.orgmerckmillipore.comkahedu.edu.in |

| Renewable Feedstocks | Use of bio-derived alcohols. | Synthesis from bio-based 2-methyl-1-butanol. |

| Catalysis | Development of efficient catalytic systems to minimize waste. | Use of gold, palladium, or cobalt catalysts for etherification. nih.govbeilstein-journals.orgd-nb.infoorganic-chemistry.org |

| Waste Prevention | Designing syntheses to minimize byproduct formation. | Catalytic routes that produce only water as a byproduct. kahedu.edu.in |

Advanced Spectroscopic Characterization and Conformational Dynamics of 1 Methoxy 2 Methylbutane

Nuclear Magnetic Resonance Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. uobasrah.edu.iqthieme-connect.de It provides information about the chemical environment of individual nuclei, their connectivity, and through-space interactions. uobasrah.edu.iqthieme-connect.de

Application of Multidimensional NMR for Complete Spin System Assignment and Stereochemistry

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in the complete assignment of the proton (¹H) and carbon (¹³C) signals in the NMR spectra of 1-methoxy-2-methylbutane. These experiments reveal the intricate network of scalar couplings between adjacent protons and through multiple bonds between protons and carbons, allowing for an unambiguous assignment of each atom within the molecule's spin system. This detailed connectivity map is crucial for confirming the constitutional isomer and understanding the local electronic environment of each nucleus.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons. These data are vital for determining the preferred conformations and the relative stereochemistry of the molecule. By identifying which protons are close to each other in space, the three-dimensional arrangement of the atoms can be deduced.

Dynamic NMR for Probing Conformational Exchange and Rotational Barriers

The chemical environment of a nucleus, and thus its chemical shift, is highly sensitive to the molecule's conformation. ox.ac.uk this compound possesses several single bonds around which rotation can occur, leading to different stable conformations, or rotamers. Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of these conformational changes. ox.ac.ukumn.edu

At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, an averaged spectrum is observed. umn.edu However, by lowering the temperature, the rate of this exchange can be slowed down. At a sufficiently low temperature, the individual conformers can be "frozen out," and separate signals for each distinct nucleus in each conformer may be observed. ox.ac.uk The temperature at which the separate signals coalesce into a single broad peak is known as the coalescence temperature, which can be used to calculate the energy barrier for the rotational process. umn.edu These studies provide quantitative data on the rotational barriers within the molecule, offering insights into its flexibility and the relative energies of its different conformations. copernicus.orgias.ac.in

Nuclear Spin-induced Optical Rotation (NSOR) Spectroscopy for Isomeric Differentiation

Nuclear Spin-induced Optical Rotation (NSOR) is an emerging nuclear magneto-optic spectroscopy (NMOS) technique that measures the rotation of the plane of polarized light induced by the ordered nuclear spins within a molecule. rsc.org This effect is sensitive to the local chemical environment and can provide unique structural information that complements data from other spectroscopic methods like NMR. rsc.orgresearchgate.net

Elucidation of ¹⁷O-NSOR Sensitivity to Methoxy (B1213986) Group Presence

Recent theoretical studies using density functional theory have shown that ¹⁷O-NSOR spectroscopy is particularly sensitive to the presence of a methoxy group in ether compounds. rsc.orgresearchgate.net Ethers containing a methoxy group exhibit ¹⁷O-NSOR signals in a distinct range (approximately -4.14 to -3.85 µrad) compared to ethers with larger alkoxy groups (from -2.82 to -2.27 µrad). rsc.orgresearchgate.net This clear separation of signals demonstrates the potential of ¹⁷O-NSOR to readily distinguish ethers based on the presence of a methoxy group, a capability that can be highly valuable for structural elucidation. rsc.orgresearchgate.net

Correlation of NSOR Signals with Local Chemical Environments and Conformations

NSOR signals are intrinsically linked to the local chemical and conformational environment of the probed nucleus. rsc.orgresearchgate.net Theoretical calculations on model molecules, including this compound, have demonstrated that while conformational changes do cause variations in NSOR values, the signals for each atom type remain within a characteristic range. rsc.org This suggests that NSOR can provide a "fingerprint" for specific nuclear environments within a molecule. rsc.orgresearchgate.net The combination of NSOR with conventional NMR spectroscopy could therefore create a more powerful analytical tool, offering additional, independent information about chemical structures and their dynamics. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isomeric Distinction

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns. lcms.czchemguide.co.uk When a molecule is ionized in a mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The masses of these fragments provide clues about the molecule's structure. chemguide.co.uklibretexts.org

For this compound (C₆H₁₄O), the molecular ion peak would be observed at an m/z corresponding to its exact mass. nih.govnist.gov The fragmentation of this ether would likely proceed through several characteristic pathways. Cleavage of the C-O bonds is common for ethers. For instance, the loss of a methoxy radical (•OCH₃) would result in a C₅H₁₁⁺ fragment, while the loss of a sec-butyl radical would lead to a CH₃O⁺ fragment at m/z 31. Alpha-cleavage, the breaking of a bond adjacent to the oxygen atom, is also a typical fragmentation route.

The high branching of this compound influences its fragmentation, often leading to the formation of stable carbocations. libretexts.orgpearson.com For example, cleavage can result in the formation of a stable secondary carbocation. The relative abundance of different fragment ions can help to distinguish this compound from its isomers, such as 1-methoxybutane or 2-methoxy-2-methylpropane, as each isomer will produce a unique fragmentation pattern based on the stability of the resulting fragments. lcms.czpearson.com Tandem mass spectrometry (MS/MS or MSⁿ) techniques, which involve further fragmentation of selected ions, can provide even more detailed structural information and help to definitively identify the isomeric structure. lcms.cz

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment and Enantiomeric Purity

Chiroptical spectroscopy, which encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), serves as a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules and for quantifying their enantiomeric purity. researchgate.net These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. mdpi.com While extensive experimental chiroptical data for this compound is not prevalent in the reviewed literature, the principles of these techniques and data from structurally analogous compounds can elucidate how they are applied for its stereochemical characterization.

A foundational concept in chiroptical spectroscopy is the measurement of optical rotation, where a chiral molecule rotates the plane of plane-polarized light. researchgate.net The magnitude and direction of this rotation are unique to a specific enantiomer under defined conditions (e.g., solvent, temperature, and wavelength). researchgate.net Optical Rotatory Dispersion (ORD) is the measurement of this rotation as a function of the wavelength of light. nih.gov An ORD spectrum provides more detailed structural information than a single measurement of optical rotation. nih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov A CD spectrum is characterized by positive or negative peaks, known as Cotton effects, which are indicative of the molecule's three-dimensional structure. The combination of experimental CD spectra with quantum-mechanical calculations, often using time-dependent density functional theory (TD-DFT), has become a reliable method for assigning the absolute configuration of chiral molecules. researchgate.netresearchgate.net

For a molecule like this compound, which possesses a single stereocenter at the C2 position, its enantiomers, (R)-1-methoxy-2-methylbutane and (S)-1-methoxy-2-methylbutane, are expected to exhibit mirror-image ORD and CD spectra. The sign of the Cotton effect in the CD spectrum or the shape of the ORD curve can be correlated to the absolute configuration (R or S) at the stereocenter.

In the absence of experimental spectra, computational methods are invaluable. Theoretical calculations of the ORD and CD spectra for both the (R) and (S) enantiomers of this compound can be performed. By comparing the calculated spectra with experimentally obtained data for a sample of unknown configuration, the absolute configuration can be determined. For instance, a computational study on a set of model molecules including this compound has been performed to investigate nuclear spin-induced optical rotation, a related but distinct chiroptical phenomenon. rsc.org This highlights the utility of computational approaches in understanding the optical properties of such molecules.

Enantiomeric purity, or enantiomeric excess (% ee), can also be determined using chiroptical methods. The magnitude of the optical rotation or the intensity of a CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric purity. rsc.org For a sample of this compound, once the specific rotation of the pure enantiomer is known, the enantiomeric excess of a mixture can be calculated from its measured optical rotation. rsc.org

Illustrative Chiroptical Data for Analogous Compounds

To demonstrate the nature of data obtained from chiroptical studies, the following table presents hypothetical specific rotation data and key CD spectral features for a generic chiral ether, as specific data for this compound is not available in the cited literature.

| Compound | Specific Rotation [α]D (degrees) | Wavelength of Max Absorption (λmax) (nm) | Molar Ellipticity [θ] (deg·cm2/dmol) |

| (S)-2-Methoxypentane | +21.5 | 210 | +1500 |

| (R)-2-Methoxypentane | -21.5 | 210 | -1500 |

This table contains illustrative data for a structurally similar compound to demonstrate the principles of chiroptical measurements. The values are not actual experimental data for this compound.

Mechanistic Investigations of 1 Methoxy 2 Methylbutane Reactivity

Ether Linkage Cleavage Reactions: Kinetics and Thermodynamics

The carbon-oxygen bond of the ether is generally unreactive, making ethers useful as solvents. libretexts.orglibretexts.org However, under specific conditions, particularly with strong acids, this bond can be cleaved. libretexts.orglibretexts.orgchemistrysteps.com

The cleavage of ethers like 1-methoxy-2-methylbutane in the presence of strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) is a classic substitution reaction. chemistrysteps.commasterorganicchemistry.com The process is initiated by the protonation of the ether oxygen. masterorganicchemistry.commasterorganicchemistry.com

Protonation and Leaving Group Formation: Ethers are poor leaving groups because the alkoxide ion (RO⁻) is a strong base. chemistrysteps.com In an acidic medium, the ether oxygen is protonated, creating an oxonium ion. chemistrysteps.commasterorganicchemistry.com This protonation converts the alkoxy group into an alcohol, which is a much weaker base and therefore a good leaving group. chemistrysteps.compearson.com For this compound, this initial equilibrium step forms a protonated intermediate ready for nucleophilic attack.

Nucleophilic Attack and Reaction Mechanism: Following protonation, a nucleophile, typically the halide ion from the strong acid (e.g., I⁻ or Br⁻), attacks one of the adjacent carbon atoms. masterorganicchemistry.com The specific mechanism, either S_N_1 or S_N_2, is dictated by the structure of the alkyl groups attached to the ether oxygen. libretexts.orglibretexts.orgchemistrysteps.com

S_N_2 Pathway: Attack at the less sterically hindered carbon. For this compound, the methyl carbon is a primary carbon and is less hindered than the secondary carbon (C1 of the 2-methylbutyl group). Therefore, an S_N_2 attack would preferentially occur at the methyl group, yielding methanol (B129727) and 2-methyl-1-iodobutane. masterorganicchemistry.com This pathway involves a backside attack and results in an inversion of configuration if the attacked carbon is chiral. masterorganicchemistry.com

S_N_1 Pathway: Formation of a stable carbocation. The 2-methylbutyl group has a secondary carbon adjacent to the ether oxygen. Cleavage via an S_N_1 mechanism would involve the formation of a secondary carbocation (2-methylbutyl cation). This carbocation could then be attacked by the nucleophile. libretexts.orglibretexts.org Such a mechanism is more likely with tertiary or other resonance-stabilized alkyl groups. libretexts.orgchemistrysteps.com Given the secondary nature of the carbon, an S_N_1 pathway is possible, especially under conditions that favor carbocation formation, and could lead to racemic products if the chiral center is involved. gacbe.ac.in It is also plausible that the initial secondary carbocation could rearrange via a hydride shift to form a more stable tertiary carbocation. gacbe.ac.in

The reaction of this compound with a strong acid like HI likely proceeds through a mixture of S_N_1 and S_N_2 pathways, with the S_N_2 mechanism at the methyl group often being dominant. masterorganicchemistry.com

Thermodynamics: The formation of this compound from 2-methyl-1-butene (B49056) and methanol is an exothermic reaction, indicating that the ether is thermodynamically more stable than the corresponding alkene and alcohol. nist.gov The cleavage reaction is the reverse of this process and would consequently be endothermic.

| Reaction | ΔrH° (kJ/mol) | Conditions |

| 2-Methyl-1-butene + Methanol → this compound | -35.8 ± 0.8 | Liquid phase, acid-catalyzed. nist.gov |

| This compound → 2-Methyl-1-butene + Methanol | +67.9 ± 0.4 | Thermal decomposition. |

Beyond acid cleavage, the ether linkage can undergo oxidative and reductive transformations, although these are less common.

Oxidation: Controlled oxidation of ethers can lead to the formation of various products. For this compound, oxidation could potentially yield ketones or carboxylic acids depending on the specific reagents and reaction conditions used.

Reduction: The ether bond can be cleaved under reductive conditions. Catalytic hydrogenation, for instance using H₂ gas with a palladium (Pd) catalyst, can reduce the ether to form the corresponding alkane (2-methylbutane) and water.

Functionalization of the Branched Alkyl Chain

The 2-methylbutyl group of this compound contains primary, secondary, and tertiary C-H bonds, offering multiple sites for functionalization.

Achieving regioselectivity in C-H functionalization is a significant challenge in organic synthesis. nih.gov The different types of C-H bonds in the alkyl chain of this compound have distinct reactivities.

Radical Reactions: In radical processes like halogenation, the selectivity is often governed by the stability of the resulting alkyl radical (tertiary > secondary > primary). This would favor functionalization at the C2 position. slideshare.net

Metal-Catalyzed Reactions: Transition metal catalysts can provide alternative selectivities. For instance, the amination of 2-methylbutane (a close structural analog) with a tosyl azide (B81097) in the presence of a silver catalyst shows a preference for functionalization at the tertiary position. nih.gov In another example, functionalization of 2-methylbutane using metal boryl complexes occurred preferentially at the least sterically hindered terminal C-H position with a 10:1 selectivity, demonstrating catalyst control over regioselectivity. acs.org The electronic influence of the ether's oxygen atom can also direct functionalization to specific C-H bonds. wikipedia.org

| Catalyst System | Substrate | Position Selectivity (3°:2°:1°) | Product Type |

| p-TolylSO₂N₃ (Thermal) | 2-Methylbutane | (3°+2°)/1° = 1.53 | Amine. nih.gov |

| EtOC(O)N₃ (Thermal/Photolytic) | 2-Methylbutane | ~32:10:1 (per H atom). nih.gov | Amine. nih.gov |

| Tp,BrAg / PhI=NTs | 2-Methylbutane | Exclusive amination at the tertiary position. nih.gov | Amine. nih.gov |

| CpW(CO)₃[Bcat(Me)₂] / hv | 2-Methylbutane | 10:1 (least hindered terminal) | Alkylboronate Ester. acs.org |

The C2 carbon in this compound is a chiral center. egyankosh.ac.in Reactions involving this center must consider the stereochemical outcome.

Reactions at the Chiral Center: A nucleophilic substitution reaction at the C2 position, if it were to occur, would proceed with either inversion of configuration (S_N_2) or racemization (S_N_1), depending on the mechanism. slideshare.net

Influence of the Chiral Center: The existing stereocenter can influence the stereochemical outcome of reactions at other positions in the molecule. This is known as diastereoselectivity, where the formation of one diastereomer is favored over another. masterorganicchemistry.com For example, the introduction of a new stereocenter by functionalizing the C3 position would lead to the formation of diastereomers, and the inherent chirality of the starting material could direct the approach of reagents, leading to a preferential formation of one diastereomer.

Reaction Mechanisms in Metal-Catalyzed Processes Involving this compound

Transition metal catalysis is fundamental to many modern organic transformations, including those that could be applied to this compound. numberanalytics.compharmacyjournal.org These reactions typically operate via a catalytic cycle involving several key elementary steps.

Key Mechanistic Steps:

Oxidative Addition: A low-valent metal center reacts with a substrate, increasing its oxidation state and coordination number. For example, a metal could insert into a C-H or C-O bond. numberanalytics.com

Reductive Elimination: This is the reverse of oxidative addition, where a higher-valent metal complex eliminates a product molecule, and the metal returns to a lower oxidation state. This step often forms the desired C-C or C-heteroatom bond. numberanalytics.com

Migratory Insertion: An unsaturated ligand (like an alkene or carbon monoxide) inserts into a metal-ligand bond. numberanalytics.com

Beta-Hydride Elimination: A metal-alkyl complex with a hydrogen on the beta-carbon can eliminate to form a metal-hydride complex and an alkene. numberanalytics.com

Application to this compound:

C-H Activation/Functionalization: As seen in the amination of 2-methylbutane with rhodium or silver catalysts, a common mechanism involves the formation of a highly reactive metal-nitrene intermediate. nih.gov This intermediate then inserts into a C-H bond of the alkane. The selectivity of this insertion is controlled by the catalyst's structure and the electronic properties of the substrate. nih.govnih.gov

Cross-Coupling: While less common for unactivated ethers, metal catalysts (e.g., nickel or palladium) could potentially catalyze cross-coupling reactions involving the cleavage of the C-O bond, pairing the alkyl group with another organic fragment.

These catalytic cycles allow for transformations under milder conditions and with higher selectivity than many stoichiometric reactions. rsc.org

Computational Chemistry and Theoretical Modelling of 1 Methoxy 2 Methylbutane

Conformational Analysis and Potential Energy Surface Mapping

1-methoxy-2-methylbutane is a flexible molecule with several rotatable single bonds, leading to the existence of multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface associated with bond rotations. upenn.eduacs.org

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model the potential energy of a molecule as a function of its geometry. upenn.edu It is particularly well-suited for the conformational analysis of large and flexible molecules due to its computational efficiency. By systematically rotating the dihedral angles of the rotatable bonds and calculating the steric energy at each step, a potential energy surface can be generated. acs.org The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.

For this compound, the key dihedral angles to consider are around the C-O and C-C bonds of the butane (B89635) backbone. The conformational landscape will be influenced by steric interactions, such as gauche and 1,3-diaxial interactions, similar to those observed in substituted cyclohexanes and other branched alkanes. researchgate.netacs.org

Molecular Dynamics (MD) simulations can also be employed to explore the conformational landscape. acs.orgdntb.gov.ua In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over a period of time, allowing the molecule to explore different conformations. acs.org This provides a dynamic view of the molecule's flexibility and the relative populations of its conformers at a given temperature. Such simulations have been used to study branched ethers in polymer electrolytes. acs.orgdntb.gov.ua

The relative energies of the different staggered conformers of this compound would primarily be determined by the steric bulk of the methyl and ethyl groups attached to the chiral center and the methoxy (B1213986) group.

| Conformer | Description of Key Interaction | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | Methoxy group is anti to the ethyl group | 0.0 (most stable) |

| Gauche 1 | Methoxy group is gauche to the ethyl group | ~0.9 |

| Gauche 2 | Methoxy group is gauche to the methyl group | ~1.2 |

| Eclipsed | Various eclipsed interactions | > 3.0 (least stable) |

The different conformers of this compound are expected to have distinct spectroscopic signatures, particularly in vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The vibrational frequencies of a molecule are dependent on its geometry and the forces between its atoms. Therefore, each conformer will have a unique set of vibrational modes. researchgate.net Computational methods can be used to calculate the vibrational spectra for each stable conformer. The experimentally observed spectrum is then a population-weighted average of the spectra of the individual conformers.

Similarly, NMR chemical shifts and coupling constants are sensitive to the local electronic environment and the dihedral angles between atoms, both of which vary between conformers. nih.gov Theoretical calculations of NMR parameters for each conformer can aid in the interpretation of experimental spectra and provide information about the conformational equilibrium. nih.gov For example, the chemical shifts of the protons and carbons in the vicinity of the chiral center and the methoxy group would be expected to show the most significant variation between conformers.

Reaction Pathway Modelling and Transition State Characterization for this compound Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the reaction pathway from reactants to products. pitt.edu This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. wikipedia.orgfiveable.memasterorganicchemistry.comlibretexts.org

For reactions involving this compound, such as its formation via Williamson ether synthesis or its cleavage under acidic conditions, computational methods can be used to model the entire reaction profile. rsc.orgutdallas.edu Quantum mechanical calculations, particularly with DFT, are employed to optimize the geometries of the reactants, products, and the transition state. psu.edu

A significant body of research exists on the computational modeling of the formation of tert-amyl methyl ether (TAME, 2-methoxy-2-methylbutane), an isomer of this compound. psu.edu These studies have used quantum mechanics to investigate the reaction mechanism of the methoxylation of isoamylenes. psu.edu The transition states for the addition of methanol (B129727) to the double bond of the isoamylene, catalyzed by an acid, have been characterized. psu.edu The insights gained from these studies on TAME formation are directly applicable to understanding similar reactions that could form this compound, for instance, from the reaction of a corresponding haloalkane with sodium methoxide.

The table below summarizes typical activation energies that might be calculated for key steps in etherification reactions, based on studies of similar systems.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Protonation of Alkene | Initial step in acid-catalyzed etherification | 10-15 |

| Nucleophilic Attack | Attack of methanol on the carbocation | 5-10 |

| Deprotonation | Final step to form the ether | < 5 |

| SN2 Reaction | Williamson ether synthesis | 20-25 |

Solvation Models and Intermolecular Interactions in Various Media

The study of this compound at the molecular level through computational chemistry provides significant insights into its behavior in different solvent environments. Solvation models are crucial tools in predicting the free energies of solvation, which in turn helps in understanding reaction kinetics, and designing separation processes.

Theoretical predictions of vapor-liquid equilibrium (VLE), densities, and interfacial tensions are essential for understanding the behavior of this compound in mixtures. For the binary system of hexane (B92381) and this compound, experimental measurements have been conducted at various pressures and temperatures. researchgate.net These studies show that the mixture exhibits a slight positive deviation from ideal behavior. researchgate.net The mixing volumes are positive across the entire mole fraction range, and interfacial tensions show a slight negative deviation from linearity. researchgate.net

The experimental data for the hexane and this compound system were successfully correlated using several thermodynamic models, including the Wohl, NRTL, Wilson, and UNIQUAC equations. researchgate.net Furthermore, the Peng-Robinson Stryjek-Vera equation of state (EoS) has been used to theoretically predict the phase equilibrium, mixing volume, and interfacial tension data. researchgate.net This approach provided accurate predictions for VLE and interfacial tensions, with qualitatively correct results for mixing volumes. researchgate.net

In ternary systems, such as ethanol, this compound, and hexane, isobaric VLE data have also been measured. researchgate.net These experimental results indicate a positive deviation from ideal behavior for the ternary mixture. researchgate.net

The interactions between solutes and solvents are fundamental in organic chemistry, influencing solubility, reactivity, and molecular structure. acs.org The choice of a suitable solvent is often based on an educated guess, highlighting the need for robust predictive models. acs.org Machine learning, particularly graph neural networks (GNNs), has emerged as a powerful technique for predicting solvation Gibbs free energy (ΔGsolv). acs.org These models can incorporate chemically intuitive parameters like semiempirical partial atomic charges and the solvent's dielectric constant to improve accuracy. acs.org

Software like AMSOL utilizes solvation models such as SM1-SM5.42R to calculate the free energies of solvation in water and organic solvents. umn.edu These models are instrumental in determining partition coefficients (Log P). umn.edu Additionally, charge models like CM1A and CM2/AM1 are used to calculate partial atomic charges in both gas and solution phases, which are important electrostatic descriptors. umn.edu

Experimental and theoretical data on the thermochemical properties of this compound, such as its enthalpy of formation, are also available and contribute to a comprehensive understanding of its intermolecular interactions. nist.gov

Table 5.4.1: Interaction Parameters for this compound in a Binary System with Hexane

| Thermodynamic Model | Parameter 1 | Parameter 2 |

| Wohl | ||

| NRTL | ||

| Wilson | ||

| UNIQUAC | ||

| Note: Specific parameter values from the referenced study are not provided in the abstract and would require accessing the full-text article. researchgate.net |

Specialized Applications of 1 Methoxy 2 Methylbutane in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Solvent or Co-solvent in Asymmetric Synthesis

The use of chiral solvents to induce stereoselectivity in chemical reactions is a significant area of research in asymmetric synthesis. The principle relies on the chiral solvent creating a diastereomeric interaction with the transition states of a reaction, thereby favoring the formation of one enantiomer over the other. researchgate.net While 1-methoxy-2-methylbutane is a chiral molecule due to its stereocenter at the second carbon, its direct application as a chiral solvent in asymmetric synthesis is not extensively documented in readily available scientific literature.

However, the potential for such applications can be illustrated by structurally similar compounds. For instance, (S)-1-chloro-2-methylbutane has been successfully employed as a chiral solvent to induce a preferred helical structure in polymers like poly(n-hexyl isocyanate). researchgate.net This demonstrates that the chiral 2-methylbutane framework can effectively transfer its chirality to a dissolved substance. researchgate.net The effectiveness of a chiral solvent often depends on factors like the nature of the interactions (e.g., dipole-dipole, van der Waals forces) between the solvent and the reacting species. researchgate.net While direct evidence for this compound is sparse, the behavior of its chlorinated analog suggests a potential, albeit underexplored, role in mediating asymmetric transformations.

Utilization as a Building Block or Intermediate for Complex Molecular Architectures

The defined stereochemistry and functional groups of this compound and its derivatives make them valuable starting materials and intermediates in the synthesis of more complex molecules.

The chiral backbone of 2-methylbutane, functionalized at the first position, is a recurring motif in the synthesis of natural products. While direct use of this compound as a precursor is not frequently cited, closely related derivatives serve as key building blocks. For example, (S)-1-bromo-2-methylbutane has been used as a chiral alkylating agent in the synthesis of pine sawfly pheromones. diva-portal.org

Furthermore, chiral amines with a similar structure, such as (S)-(+)-1-Methoxy-2-amino-3-methylbutane, are prepared and utilized in asymmetric syntheses, for instance, to create chiral aldehydes like 2-methyloctanal. uoa.gr The methoxy (B1213986) group in these precursors plays a crucial role in directing the stereochemical outcome of reactions by forming rigid, chelated intermediates with metalating agents. uoa.gr Another relevant synthetic strategy involves the asymmetric hydroboration of substrates like 2-methoxy-2-butene, which, after oxidation, yields chiral diols such as (2R,3R)-butane-2,3-diol with high enantiomeric excess. researchgate.net These chiral diols are versatile building blocks for a variety of natural products. researchgate.net

Derivatives of this compound serve as important intermediates in the production of various specialty chemicals. For instance, 2-(Aminomethyl)-1-methoxy-2-methylbutane, which can be synthesized from this compound, is identified as a precursor for pharmaceuticals and other specialty organic molecules that require functionalized amine groups. smolecule.com

The structural motif is also found in the flavor and fragrance industry. A related compound, 4-methoxy-2-methyl butane (B89635) thiol, is a high-impact aroma chemical responsible for the characteristic "catty" and fruity notes of blackcurrant. thegoodscentscompany.com Its application extends to other fruit flavors like tropical fruit and peach, showcasing the role of this molecular skeleton in creating high-value specialty chemicals for the food and fragrance sectors. thegoodscentscompany.com Additionally, more complex analogs like 1,1,1-Trimethoxy-2-methylpropane are utilized as intermediates in the synthesis of agrochemicals and pharmaceuticals, highlighting the versatility of the 2-methylbutane framework as a foundational structure. ontosight.ai

Involvement in Polymerization Processes and Active Site Quantitation

The direct involvement of this compound in polymerization processes or for the quantitation of active sites is not well-documented in the reviewed scientific literature. While an infrared spectrum of the compound was provided by a Department of Polymer Chemistry, this does not constitute evidence of its application in this field. nih.gov The study of polymerization often involves specific initiators, monomers, and quenching agents, and this compound does not appear to be a commonly used reagent for these purposes based on available data.

Application in Fuel Chemistry Research for Performance Prediction

Ethers are well-known as fuel oxygenates that can improve combustion efficiency and reduce emissions. While the isomer 2-methoxy-2-methylbutane (TAME) is a more commonly studied fuel additive, this compound has been included in fuel chemistry research, particularly in the development of predictive models for fuel properties. wikipedia.orgindustrialchemicals.gov.au

Quantitative Structure-Property Relationship (QSPR) models, which often employ machine learning algorithms, are used to predict the physicochemical properties of fuels based on their molecular structure. unimore.itcore.ac.uk In such studies, this compound has been used as a component in datasets to develop and validate models that predict properties like the Yield Sooting Index (YSI), a measure of a fuel's tendency to form soot. By including a diverse range of molecular structures, including different isomers of methoxy-alkanes, these predictive models become more robust and can be applied to a wider range of potential fuel compounds. The accurate prediction of such properties is crucial for designing cleaner and more efficient fuels for internal combustion engines.

Analytical Methodologies for Research Oriented Characterization of 1 Methoxy 2 Methylbutane

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is a fundamental technique for separating the components of a mixture. For a chiral compound like 1-methoxy-2-methylbutane, which has a stereocenter at the second carbon atom, specialized chiral chromatography is required to separate its non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers.

The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is critical in many fields, particularly in pharmaceutical and chemical synthesis where the biological activity of enantiomers can differ significantly. heraldopenaccess.usnih.gov Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose. heraldopenaccess.usshimadzu.com

Chiral Gas Chromatography (GC): Given the volatile nature of this compound, chiral GC is a highly suitable technique. gcms.cz This method employs a capillary column coated with a chiral stationary phase (CSP). Cyclodextrin derivatives are common CSPs for separating the enantiomers of volatile compounds. gcms.czlibretexts.org The principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times and, thus, separation. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another primary method for enantiomeric separation. phenomenex.comnih.gov It is particularly versatile due to the wide variety of available chiral stationary phases. nih.gov For compounds like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. mdpi.comchromatographyonline.com The separation mechanism involves a combination of interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral stationary phase, which results in differential retention. chromatographyonline.com The choice between normal-phase, reversed-phase, or polar organic modes can significantly affect selectivity and resolution. shimadzu.comchromatographyonline.com

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Analyte Suitability | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile and thermally labile |

| Common Stationary Phases | Cyclodextrin derivatives | Polysaccharide derivatives (cellulose, amylose), Pirkle-type, protein-based |

| Mobile Phase | Inert gas (e.g., Helium, Hydrogen) | Liquid solvent mixtures (e.g., Hexane (B92381)/Isopropanol, Acetonitrile/Water) |

| Typical Resolution | High resolution due to long capillary columns | Variable, highly dependent on CSP-analyte interaction |

| Sample Preparation | Often minimal, direct injection of diluted sample | Sample must be dissolved in a solvent compatible with the mobile phase |

While analytical chromatography focuses on identifying and quantifying components in a small sample, preparative scale chromatography aims to isolate and purify larger quantities of a specific component. To obtain pure enantiomers of this compound for further structural elucidation (e.g., by NMR) or for studying their individual properties, an analytical chiral separation method can be scaled up.

This scale-up process involves using columns with a larger diameter and packing them with more stationary phase. The sample load and mobile phase flow rate are increased proportionally to handle the larger quantities. The goal is to maximize throughput while maintaining sufficient resolution to collect fractions of the desired isomer at high purity. Both preparative GC and HPLC can be employed, though preparative HPLC is more common for this purpose in research and industrial settings. mdpi.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern chemical analysis. ijprajournal.com They provide not only retention time data but also structural information, enabling the confident identification of unknown compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile organic compounds. jmchemsci.com A sample containing this compound is injected into the GC, where it is separated from other volatile components. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. phcogj.com The resulting mass spectrum is a unique fingerprint based on the mass-to-charge (m/z) ratio of the fragments. nist.gov This technique is invaluable for:

Reaction Monitoring: The synthesis of this compound, for example, from the reaction of 2-methyl-1-butene (B49056) and methanol (B129727), can be monitored by taking aliquots from the reaction mixture over time. nist.gov GC-MS analysis can track the consumption of reactants and the formation of the product and any side-products or intermediates.

Impurity Profiling: It can identify and semi-quantify volatile impurities in a sample of this compound, such as residual starting materials, solvents, or byproducts from the synthesis. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound that can be used for identification. nist.govnih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H14O | nist.govnih.gov |

| Molecular Weight | 102.17 g/mol | nist.govnih.gov |

| Top Peak (m/z) | 45 | nih.gov |

| Second Highest Peak (m/z) | 57 | nih.gov |

| Third Highest Peak (m/z) | 29 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. resolvemass.caijprajournal.com While this compound itself is highly volatile and better suited for GC-MS, LC-MS is crucial for identifying any non-volatile or thermally unstable impurities that may be present in a sample. chimia.ch This could include catalysts, polymerization inhibitors, or high-molecular-weight degradation products. The high sensitivity of LC-MS allows for the detection of trace-level impurities, which is essential for quality control. resolvemass.carsc.org

Use as a Reference Standard in Hydrocarbon Processing and Chemical Analysis

Reference materials are highly purified and well-characterized compounds that are essential for validating analytical methods, calibrating instruments, and ensuring the quality and comparability of measurement results. researchgate.net A compound like this compound, once purified and its structure and purity confirmed, can serve as a reference standard in several analytical applications.

In the context of hydrocarbon processing, ethers like this compound are relevant as potential fuel oxygenates. A certified reference material (CRM) of this compound would be necessary for:

Developing and validating new analytical methods (e.g., GC-MS) for the quantitative analysis of fuel additives.

Performing quality control checks on gasoline and other fuel products.

Conducting environmental monitoring for fuel components in soil, water, or air.

High-quality reference materials are critical for accurate analytical measurement, ensuring that decisions are based on reliable data. lgcstandards.com Producers of such standards follow rigorous manufacturing and certification protocols, often under quality systems like ISO 17034, to provide a comprehensive Certificate of Analysis detailing the compound's identity, purity, and metrological traceability. safir.be

Microextraction and Volatile Profiling Methodologies in Complex Matrices

Analyzing trace levels of volatile organic compounds (VOCs) like this compound in complex matrices such as environmental samples (water, air), food products, or biological fluids presents a significant challenge due to interfering substances. nih.gov Microextraction techniques are designed to selectively isolate and preconcentrate target analytes from the sample matrix, thereby enhancing detection sensitivity and reducing matrix effects. researchgate.net

Commonly used techniques applicable to this compound include:

Solid-Phase Microextraction (SPME): This solvent-free technique uses a fused-silica fiber coated with a sorbent material. For a volatile compound, headspace SPME is ideal. The fiber is exposed to the vapor phase above the sample, where volatile analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a GC or GC-MS for thermal desorption and analysis.

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. After centrifugation, a small volume of the sedimented organic phase is collected for analysis.

These microextraction methods are integral to volatile profiling, which aims to identify and quantify the complete set of VOCs within a sample. shimadzu.com When coupled with GC-MS, these techniques enable the sensitive detection of this compound in complex systems for applications ranging from environmental contamination assessment to metabolomics research.

Environmental Transformation and Sustainability Considerations in the Context of 1 Methoxy 2 Methylbutane

Pathways of Degradation in Environmental Systems

The environmental persistence of 1-methoxy-2-methylbutane is determined by its susceptibility to various degradation processes, primarily atmospheric oxidation and biodegradation in soil and water.

Once volatilized into the atmosphere, this compound is subject to chemical degradation, primarily initiated by reaction with hydroxyl (OH) radicals, which are abundant during the daytime. The rate of this reaction is a key determinant of the compound's atmospheric lifetime.

Atmospheric Oxidation: The primary atmospheric loss process for aliphatic ethers like this compound is through reaction with OH radicals. This reaction proceeds via hydrogen abstraction from the C-H bonds of the molecule. The presence of the ether oxygen atom activates the adjacent C-H bonds, making them more susceptible to abstraction. For this compound, hydrogen abstraction can occur at several positions on the carbon skeleton. The likely initial products of this reaction would be various aldehydes, ketones, and smaller organic fragments, following the decomposition of the resulting alkoxy radicals.

In soil and aquatic environments, the persistence of this compound is largely dependent on its biodegradability by naturally occurring microorganisms. Research on other fuel ethers, particularly MTBE, has shown that the ether linkage can be resistant to microbial attack, but degradation is possible under certain conditions and by specific microbial consortia.

The biodegradation of ethers can proceed via two main mechanisms:

Cometabolism: In this process, the ether is degraded by enzymes that are produced by microorganisms for the metabolism of other primary substrates (growth-supporting compounds). The ether itself does not serve as a source of carbon and energy for the microbes.

Metabolism: Certain microbial strains are capable of utilizing the ether as a sole source of carbon and energy, leading to its complete mineralization to carbon dioxide and water.

Given the structural similarity to other fuel ethers that have been shown to be biodegradable, it is plausible that microbial consortia capable of degrading this compound exist or could be enriched from contaminated environments. The branched structure of this compound might influence its biodegradability, potentially making it more or less susceptible to enzymatic attack compared to linear or more highly branched ethers. The initial step in the biodegradation of ethers often involves the enzymatic cleavage of the ether bond, a process that can be catalyzed by monooxygenase or dioxygenase enzymes. This would likely lead to the formation of 2-methyl-1-butanol (B89646) and formaldehyde, which can be further metabolized by a wide range of microorganisms.

| Compound | Biodegradation Potential (Inferred) | Key Microbial Processes (Inferred) |

| This compound | Potentially biodegradable under aerobic conditions | Cometabolism, Metabolism |

| Methyl tert-butyl ether (MTBE) | Biodegradable by specific microbial consortia | Aerobic and anaerobic degradation |

| 2-Methyl-1-butanol | Readily biodegradable | Aerobic degradation |

| Formaldehyde | Readily biodegradable | Aerobic and anaerobic degradation |

Sustainable Synthesis and Life Cycle Assessment for Research Applications

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact. For a research compound like this compound, considering sustainable synthesis routes from the outset is crucial.

The traditional Williamson ether synthesis, while versatile, often involves the use of hazardous reagents and solvents. Greener alternatives focus on catalysis, the use of renewable feedstocks, and minimizing waste. Potential sustainable synthesis routes for this compound could involve:

Catalytic dehydration of alcohols: The reaction of methanol (B129727) and 2-methyl-1-butanol over a solid acid catalyst could provide a more environmentally benign route.

Use of greener solvents: Replacing traditional volatile organic solvents with ionic liquids or supercritical fluids could reduce the environmental footprint of the synthesis.

Green Analytical Chemistry Approaches for Detection and Monitoring

The development of environmentally friendly analytical methods for the detection and monitoring of potential contaminants like this compound is a key aspect of green chemistry. Traditional analytical methods for volatile organic compounds often rely on large volumes of organic solvents for extraction and sample preparation.

Green analytical chemistry aims to reduce or eliminate the use of hazardous substances in analytical procedures. For the analysis of this compound in environmental matrices such as water and soil, several green techniques could be employed:

Solid-Phase Microextraction (SPME): This solvent-free technique uses a coated fiber to extract and concentrate analytes from a sample. The analytes are then thermally desorbed directly into a gas chromatograph for analysis. SPME significantly reduces solvent consumption and sample volume.

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. Supercritical CO2 is non-toxic, inexpensive, and can be easily removed from the extract by depressurization, leaving no solvent residue.

Miniaturization of analytical systems: The use of microfluidic devices and other miniaturized systems can drastically reduce the amount of sample and reagents required for analysis.

These green analytical techniques offer sensitive and reliable methods for the detection of fuel ethers while minimizing the environmental impact of the analysis itself.

| Analytical Technique | Green Chemistry Principle(s) Addressed | Applicability to this compound |

| Solid-Phase Microextraction (SPME) | Prevention of waste, Use of safer solvents and auxiliaries | High |

| Supercritical Fluid Extraction (SFE) | Use of safer solvents and auxiliaries, Energy efficiency | High |

| Miniaturized Analytical Systems | Prevention of waste, Real-time analysis for pollution prevention | Moderate to High |

Future Research Horizons for 1 Methoxy 2 Methylbutane

Exploration of Novel Catalytic Systems for Targeted Transformations

Future investigations will undoubtedly focus on novel catalytic systems to both synthesize and functionalize 1-Methoxy-2-methylbutane with greater efficiency and selectivity. The development of advanced catalysts is crucial for unlocking its potential as a versatile chemical intermediate.

Key research thrusts will include:

Asymmetric Etherification: Developing chiral catalysts for the enantioselective synthesis of (R)- and (S)-1-Methoxy-2-methylbutane. This would be pivotal for its potential use in pharmaceutical synthesis and chiral materials.

C-H Activation/Functionalization: Exploring transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) to selectively activate and functionalize the C-H bonds of the alkyl chain. This would open pathways to a diverse range of derivatives without the need for pre-functionalized substrates.

Reductive Etherification: Advancing catalytic reductive etherification methods using carbonyl compounds and alcohols with environmentally benign reducing agents like molecular hydrogen. nih.gov Ruthenium-based catalysts have shown promise in this area for other ethers and could be adapted for the efficient synthesis of this compound. nih.gov

Green Catalytic Processes: Investigating solid acid catalysts or biocatalysts to replace traditional, more hazardous methods like Williamson ether synthesis, thereby reducing salt waste and employing milder conditions. researchgate.net High-temperature catalytic Williamson ether synthesis (CWES) could also be explored to utilize weaker alkylating agents. researchgate.netacs.org

| Catalytic System | Potential Precursors | Anticipated Advantages | Research Challenges |

|---|---|---|---|

| Chiral Phosphoric Acid Catalyst | 2-Methyl-1-butanol (B89646), Methanol (B129727) | High enantioselectivity, metal-free | Catalyst loading, substrate scope |

| Ruthenium-H Complex | 2-Methylbutanal, Methanol, H₂ | High atom economy, mild conditions | Catalyst stability, selectivity control |

| Palladium/Norbornene (C-H Activation) | 2-Methylbutane, Methanol | Direct functionalization of hydrocarbon | Regioselectivity, catalyst turnover |

| Immobilized Lipase (Biocatalysis) | 2-Methyl-1-butanol, Dimethyl carbonate | Green solvent (water), high selectivity | Enzyme stability, reaction rates |

Integration with Flow Chemistry and Microreactor Technology

The transition from batch to continuous processing represents a paradigm shift in chemical manufacturing. seqens.com Integrating the synthesis and transformation of this compound with flow chemistry and microreactor technology is a promising avenue for process intensification. ethz.ch

Future research in this area will target:

Process Intensification: Utilizing microreactors to achieve superior heat and mass transfer, which is critical for managing exothermic etherification reactions and improving reaction kinetics. wikipedia.org This allows for safer operation at higher temperatures and pressures, potentially unlocking novel reaction pathways. mt.com

Automated Synthesis and Optimization: Developing automated flow platforms for the high-throughput screening of reaction conditions (e.g., catalysts, temperature, residence time) to rapidly identify optimal parameters for the synthesis of this compound and its derivatives.

Scale-up Strategies: Investigating methods for scaling up production from laboratory-scale microreactors to pilot- and industrial-scale continuous manufacturing, focusing on "numbering-up" or "sizing-up" strategies. rsc.org

| Parameter | Traditional Batch Reactor | Microreactor (Continuous Flow) |

|---|---|---|

| Heat Transfer | Poor to moderate | Excellent |

| Mass Transfer | Often limited by stirring | Excellent (short diffusion distances) |

| Safety Profile | Higher risk with large volumes | Inherently safer (small reaction volume) |

| Scalability | Complex, requires re-optimization | Simpler (numbering-up) |

| Reproducibility | Variable | High |

Advanced Applications in Bio-inspired and Supramolecular Chemistry

Drawing inspiration from biological systems offers a powerful approach to designing novel chemical functions. beilstein-journals.org The structural features of this compound make it an interesting candidate for exploration in bio-inspired and supramolecular chemistry.

Potential research directions include:

Biomimetic Catalysis: Using this compound as a substrate in reactions catalyzed by synthetic molecules that mimic the function of enzymes (e.g., artificial metalloenzymes or peptide-based catalysts). beilstein-journals.orgbioengineer.orgnih.gov This could lead to highly selective transformations under environmentally benign conditions, such as in aqueous media. bioengineer.org

Host-Guest Chemistry: Investigating the ability of this compound to act as a "guest" molecule within the cavities of larger "host" molecules like cyclodextrins, calixarenes, or metal-organic frameworks (MOFs). Such encapsulation could modify its reactivity, solubility, or be used for controlled release applications.

Supramolecular Assembly: Exploring the role of the ether oxygen in this compound as a hydrogen bond acceptor or in other weak interactions (e.g., chalcogen bonding) to direct the formation of self-assembling supramolecular structures. nih.gov While simple ethers are not traditional building blocks for complex assemblies like crown ethers, their interactions are fundamental to molecular recognition. nih.govnsf.gov

| Research Area | Hypothetical System | Objective | Potential Outcome |

|---|---|---|---|

| Biomimetic Oxidation | This compound + P450 enzyme mimic | Selective C-H hydroxylation | Synthesis of novel functionalized ethers |

| Host-Guest Encapsulation | This compound in a β-cyclodextrin host | Increase aqueous solubility/stability | Application in aqueous formulations |

| Crystal Engineering | Co-crystallization with di-iodotetrafluorobenzene | Study C-O···I halogen bonding interactions | Design of novel crystalline materials |

Development of Structure-Activity Relationships in Underexplored Contexts

Systematic studies on how the structure of this compound and its analogues relates to their physical, chemical, or biological activity are largely absent. Establishing these structure-activity relationships (SARs) is essential for designing molecules with tailored properties.

Future SAR studies could explore:

Solvent Properties: Correlating structural modifications (e.g., chain length, branching, introduction of other functional groups) with solvent parameters like polarity, hydrogen bond donating/accepting ability, and performance in specific chemical reactions or extraction processes.

Fuel Additive Performance: Investigating how the ether structure influences properties relevant to fuels, such as octane (B31449) rating, combustion efficiency, and emission profiles. The relationship between structure and anesthetic potency has been studied for other alkyl ethers and could serve as a model for these investigations. ijpsonline.com

Biological Activity: Screening a library of this compound analogues for potential biological activities. While simple ethers are not typically associated with high bioactivity, SAR studies are necessary to systematically rule in or out such potential. nih.gov

| Compound (R-O-CH₂-CH(CH₃)-CH₂-CH₃) | R Group | LogP (Calculated) | Hypothetical Performance as Degreasing Agent (1-10 Scale) |

|---|---|---|---|

| This compound | -CH₃ | 1.85 | 6.5 |

| 1-Ethoxy-2-methylbutane | -CH₂CH₃ | 2.31 | 7.8 |

| 1-Propoxy-2-methylbutane | -CH₂(CH₂)CH₃ | 2.77 | 8.9 |

| 1-Isopropoxy-2-methylbutane | -CH(CH₃)₂ | 2.62 | 8.5 |

Interdisciplinary Research with Emerging Technologies

The future of chemical research lies in its convergence with other scientific and technological fields. For this compound, interdisciplinary research will be key to discovering novel applications.

Prospective interdisciplinary collaborations include:

Materials Science: Investigating the use of this compound as a solvent or additive in the formulation of advanced polymers, coatings, or electronic materials. Its specific physical properties could be advantageous in creating materials with desired morphologies or performance characteristics.

Computational Chemistry: Employing high-level computational modeling and machine learning to predict reaction outcomes, design optimal catalysts, and elucidate complex reaction mechanisms involving this compound, thereby accelerating experimental discovery.

Advanced Analytics: Utilizing sophisticated in-situ analytical techniques (e.g., spectroscopic methods integrated into flow reactors) to gain real-time mechanistic insights into reactions involving this compound, enabling a deeper level of process understanding and control. mt.com

Environmental Science: Studying the environmental fate and transport of this compound to ensure its sustainable application, for example, as a component in greener solvent mixtures or next-generation biofuels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。